molecular formula C7H5IN2 B1323397 4-Iodo-7-azaindole CAS No. 319474-34-5

4-Iodo-7-azaindole

Cat. No. B1323397
Key on ui cas rn: 319474-34-5
M. Wt: 244.03 g/mol
InChI Key: PCHGYPNRADCIKG-UHFFFAOYSA-N
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Patent
US08030478B2

Procedure details

Compound 2 (2.7 g, 18 mmol) and NaI (13 g, 88 mmol) were dissolved in acetonitrile (28 ml). To this solution, CH3COCl (3.5 ml, 50 mmol) was added while stirring at room temperature. The reaction mixture was heated at 85° C. for 12 hours. After the reaction mixture was cooled to room temperature, 10% aqueous Na2CO3 (28 ml) and 10% aqueous NaHSO3 (28 ml) were added sequentially and stirred at room temperature for 15 minutes. The reaction mixture was washed with ethyl acetate, and the organic layer was further washed with saturated aqueous sodium chloride. After drying over anhydrous sodium sulfate, the organic layer was concentrated and purified on a silica gel column to give 4-iodo-1-N-acetyl-pyrrolo[2,3-b]pyridine (2.0 g) and 4-iodo-1H-pyrrolo[2,3-b]pyridine (Compound 3) (2.3 g). 4-Iodo-1-N-acetyl-pyrrolo[2,3-b]pyridine (2.0 g, 7.0 mmol) was dissolved in ethanol (70 ml) and, after addition of 28% sodium methoxide in methanol (1.4 ml, 7.0 mmol), was then heated under reflux for 1 hour. The reaction mixture was concentrated and then partitioned between ethyl acetate and saturated aqueous ammonium chloride, and the organic layer was washed with saturated aqueous ammonium chloride. After drying over anhydrous sodium sulfate, the organic layer was concentrated and combined with Compound 3 (2.3 g) which had been previously obtained, followed by recrystallization from ethanol to give Compound 3 (4.0 g, 92%).
Name
Compound 2
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+]([O-])=O)=[C:6](C2SC=CC=2)[CH:5]=[CH:4][N:3]=1.[Na+].[I-:17].[CH3:18][C:19](Cl)=[O:20].C([O-])([O-])=O.[Na+].[Na+].OS([O-])=O.[Na+].[C:33](#N)[CH3:34]>>[I:17][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[N:1]([C:19](=[O:20])[CH3:18])[CH:33]=[CH:34][C:7]=12.[I:17][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[NH:1][CH:18]=[CH:19][C:7]=12 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Compound 2
Quantity
2.7 g
Type
reactant
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])C=1SC=CC1
Name
Quantity
13 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
CC(=O)Cl
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
28 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 85° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 minutes
Duration
15 min
WASH
Type
WASH
Details
The reaction mixture was washed with ethyl acetate
WASH
Type
WASH
Details
the organic layer was further washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C(=NC=C1)N(C=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
IC1=C2C(=NC=C1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08030478B2

Procedure details

Compound 2 (2.7 g, 18 mmol) and NaI (13 g, 88 mmol) were dissolved in acetonitrile (28 ml). To this solution, CH3COCl (3.5 ml, 50 mmol) was added while stirring at room temperature. The reaction mixture was heated at 85° C. for 12 hours. After the reaction mixture was cooled to room temperature, 10% aqueous Na2CO3 (28 ml) and 10% aqueous NaHSO3 (28 ml) were added sequentially and stirred at room temperature for 15 minutes. The reaction mixture was washed with ethyl acetate, and the organic layer was further washed with saturated aqueous sodium chloride. After drying over anhydrous sodium sulfate, the organic layer was concentrated and purified on a silica gel column to give 4-iodo-1-N-acetyl-pyrrolo[2,3-b]pyridine (2.0 g) and 4-iodo-1H-pyrrolo[2,3-b]pyridine (Compound 3) (2.3 g). 4-Iodo-1-N-acetyl-pyrrolo[2,3-b]pyridine (2.0 g, 7.0 mmol) was dissolved in ethanol (70 ml) and, after addition of 28% sodium methoxide in methanol (1.4 ml, 7.0 mmol), was then heated under reflux for 1 hour. The reaction mixture was concentrated and then partitioned between ethyl acetate and saturated aqueous ammonium chloride, and the organic layer was washed with saturated aqueous ammonium chloride. After drying over anhydrous sodium sulfate, the organic layer was concentrated and combined with Compound 3 (2.3 g) which had been previously obtained, followed by recrystallization from ethanol to give Compound 3 (4.0 g, 92%).
Name
Compound 2
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+]([O-])=O)=[C:6](C2SC=CC=2)[CH:5]=[CH:4][N:3]=1.[Na+].[I-:17].[CH3:18][C:19](Cl)=[O:20].C([O-])([O-])=O.[Na+].[Na+].OS([O-])=O.[Na+].[C:33](#N)[CH3:34]>>[I:17][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[N:1]([C:19](=[O:20])[CH3:18])[CH:33]=[CH:34][C:7]=12.[I:17][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[NH:1][CH:18]=[CH:19][C:7]=12 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Compound 2
Quantity
2.7 g
Type
reactant
Smiles
NC1=NC=CC(=C1[N+](=O)[O-])C=1SC=CC1
Name
Quantity
13 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
CC(=O)Cl
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
28 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 85° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 15 minutes
Duration
15 min
WASH
Type
WASH
Details
The reaction mixture was washed with ethyl acetate
WASH
Type
WASH
Details
the organic layer was further washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C(=NC=C1)N(C=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
IC1=C2C(=NC=C1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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